Tulmimetostat

Description

Properties

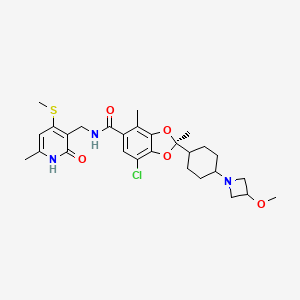

CAS No. |

2567686-02-4 |

|---|---|

Molecular Formula |

C28H36ClN3O5S |

Molecular Weight |

562.1 g/mol |

IUPAC Name |

(2R)-7-chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |

InChI |

InChI=1S/C28H36ClN3O5S/c1-15-10-23(38-5)21(27(34)31-15)12-30-26(33)20-11-22(29)25-24(16(20)2)36-28(3,37-25)17-6-8-18(9-7-17)32-13-19(14-32)35-4/h10-11,17-19H,6-9,12-14H2,1-5H3,(H,30,33)(H,31,34)/t17?,18?,28-/m1/s1 |

InChI Key |

CAAWBLRXQXMGHV-WOLMIXIISA-N |

Isomeric SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N5CC(C5)OC)Cl)SC |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N5CC(C5)OC)Cl)SC |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of CPI-0209 (Tulmimetostat): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-0209, also known as Tulmimetostat, is a potent and selective, orally bioavailable, second-generation small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Developed by Constellation Pharmaceuticals, later acquired by MorphoSys, CPI-0209 was designed to overcome limitations of first-generation EZH2 inhibitors by exhibiting increased potency, a longer target residence time, and a lack of auto-induction of metabolism.[3] This has translated to comprehensive and durable target engagement in preclinical models and in clinical trials.[2][4] Preclinical studies have demonstrated significant anti-tumor activity in various hematologic and solid tumor models, particularly those with mutations in the ARID1A gene.[4][5] A first-in-human Phase 1/2 clinical trial (NCT04104776) is ongoing to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors and lymphomas.[6][7] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of CPI-0209.

Introduction: The Rationale for a Second-Generation EZH2 Inhibitor

EZH2 is a histone methyltransferase that plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[8] Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target.[8] While first-generation EZH2 inhibitors have shown clinical activity, they are hampered by issues such as induction of their own metabolism, leading to decreased drug exposure over time.[4] This provided the impetus for the development of a second-generation inhibitor with improved pharmacological properties.

Discovery and Preclinical Development

Constellation Pharmaceuticals initiated a drug discovery program to identify a novel EZH2 inhibitor with superior potency and pharmacokinetic properties. This effort led to the discovery of CPI-0209 (this compound).

Mechanism of Action

CPI-0209 is a dual inhibitor of EZH2 and its homolog EZH1.[9][10] By inhibiting the methyltransferase activity of the PRC2 complex, CPI-0209 leads to a global reduction in H3K27me3 levels.[4] This results in the derepression of PRC2 target genes, which can induce anti-proliferative effects, cell cycle arrest, and apoptosis in cancer cells.[11] A key area of investigation has been the synthetic lethal relationship between EZH2 inhibition and loss-of-function mutations in ARID1A, a member of the SWI/SNF chromatin remodeling complex.[4][5] Loss of ARID1A function is thought to render cancer cells dependent on EZH2 activity for their survival.

Preclinical Efficacy

Preclinical studies demonstrated that CPI-0209 has potent anti-tumor activity across a range of cancer cell lines and xenograft models.[4] Notably, cancer models with ARID1A loss-of-function mutations showed particular sensitivity to CPI-0209.[4][5] In a bladder cancer cell line panel, CPI-0209 inhibited the growth of a subset of cell lines with GI50 values ranging from 3 to 37 nmol/L after 18 days of treatment.[4] In vivo studies using a KARPAS-422 mouse xenograft model showed that this compound led to complete tumor regression, outperforming the first-generation EZH2 inhibitor tazemetostat.[4]

Table 1: Preclinical Activity of CPI-0209

| Model System | Key Findings | Reference |

| Bladder Cancer Cell Lines | GI50 of 3 to 37 nmol/L in sensitive lines with ARID1A mutations. | [4] |

| KARPAS-422 Xenograft | Complete tumor regression observed. | [4] |

| ARID1A Mutant PDX Models | Significant anti-tumor activity as a monotherapy. | [4] |

Clinical Development: The NCT04104776 Trial

Based on its promising preclinical profile, CPI-0209 advanced into a first-in-human, open-label, Phase 1/2 clinical trial (NCT04104776).[6][7]

Study Design

The study is designed in two parts: a Phase 1 dose-escalation phase and a Phase 2 expansion phase.[6][12]

-

Phase 1: The primary objective of this phase was to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of CPI-0209 monotherapy in patients with advanced solid tumors and lymphomas.[2][6]

-

Phase 2: This phase evaluates the safety, tolerability, and anti-tumor activity of CPI-0209 in disease-specific expansion cohorts.[6][9] These cohorts include patients with urothelial carcinoma, ovarian clear cell carcinoma, endometrial carcinoma, lymphoma, mesothelioma, and metastatic castration-resistant prostate cancer.[9]

Preliminary Clinical Data

Preliminary results from the Phase 1 portion of the study established a recommended Phase 2 dose of 350 mg once daily.[9] As of November 2022, 62 patients had received at least one dose of this compound in the Phase 2 portion.[9]

Table 2: Preliminary Phase 2 Efficacy of CPI-0209 (as of Nov 8, 2022)

| Cohort | Tumor Type | Efficacy Evaluable Patients (n) | Best Response (CR/PR) | Reference |

| M2 | Ovarian Clear Cell Carcinoma | 10 | 1 PR | [9] |

| M3 | Endometrial Carcinoma | 5 | 1 PR | [9] |

| M4 | Lymphoma | 7 | 2 CR, 1 PR | [9] |

| M5 | Mesothelioma | 12 | 1 PR | [9] |

| CR = Complete Response, PR = Partial Response |

Safety and Tolerability

CPI-0209 has been generally well-tolerated, with a manageable adverse event profile consistent with EZH2 inhibition.[9] The most common treatment-emergent adverse events (TEAEs) reported (≥15% of patients) include thrombocytopenia, diarrhea, nausea, anemia, fatigue, alopecia, dysgeusia, vomiting, and neutropenia.[11]

Table 3: Common Treatment-Emergent Adverse Events (≥15%)

| Adverse Event | Any Grade (%) | Grade ≥3 (%) | Reference |

| Thrombocytopenia | 51.6 | 27.4 | [11] |

| Diarrhea | 45.2 | 12.9 | [11] |

| Nausea | 37.1 | 0 | [11] |

| Anemia | 30.6 | 16.1 | [11] |

| Fatigue | 29.0 | 0 | [11] |

| Alopecia | 25.8 | 1.6 | [11] |

| Dysgeusia | 24.2 | 0 | [11] |

| Vomiting | 21.0 | 0 | [11] |

| Neutropenia | 17.7 | 14.5 | [11] |

Experimental Protocols

Preclinical: Cell Viability Assay

-

Assay: CellTiter-Glo® 2.0 Luminescent Cell Viability Assay (Promega #G9243).[4]

-

Methodology:

-

Seed cells in appropriate media in 96-well plates.

-

Treat cells with varying concentrations of CPI-0209 or vehicle control.

-

Incubate for the desired duration (e.g., 6, 12, or 18 days).[4]

-

Add 50 µL of CellTiter-Glo® 2.0 reagent to each well.

-

Incubate for 30 minutes at room temperature, protected from light, with shaking.

-

Transfer 100 µL of lysed cells to white-walled assay plates.

-

Measure luminescence using a plate reader.

-

Clinical: Pharmacodynamic Assessment

-

Biomarker: H3K27me3 levels in peripheral blood monocytes.[4]

-

Methodology:

-

Collect whole blood samples from patients at baseline (C1D1) and on-treatment (e.g., C1D8).

-

Isolate peripheral blood mononuclear cells (PBMCs).

-

Isolate monocytes from PBMCs.

-

Extract histones from monocytes.

-

Quantify total H3 and H3K27me3 levels using a validated immunoassay (e.g., ELISA or Western blot).

-

Calculate the change in the ratio of H3K27me3 to total H3 from baseline.[4]

-

-

Biomarker: Gene expression signature in whole blood.[4]

-

Methodology:

Future Directions

The ongoing Phase 1/2 trial will continue to provide valuable data on the efficacy and safety of this compound in various tumor types. Future development may focus on combination therapies, exploring the synergistic potential of CPI-0209 with other anti-cancer agents, such as chemotherapy or immunotherapy.[5][10] The identification of a pharmacodynamic biomarker in peripheral blood could aid in patient selection and monitoring of treatment response in future studies.[1][4]

Conclusion

CPI-0209 (this compound) represents a promising second-generation EZH2 inhibitor with a favorable pharmacological profile. Its potent and durable target engagement has translated into encouraging anti-tumor activity in preclinical models and early clinical trials, particularly in cancers with ARID1A mutations. The ongoing clinical development will further define the therapeutic potential of this agent in a range of advanced cancers.

References

- 1. Comprehensive Target Engagement by the EZH2 Inhibitor this compound Allows for Targeting of ARID1A Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. novartis.com [novartis.com]

- 4. Comprehensive Target Engagement by the EZH2 Inhibitor this compound Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Clinical Trial: NCT04104776 - My Cancer Genome [mycancergenome.org]

- 8. PRC2-mediated epigenetic suppression of type I IFN-STAT2 signaling impairs antitumor immunity in luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EZH2/EZH1 inhibitor this compound (CPI-0209) in patients with advanced solid tumors or hematologic malignancies: Preliminary phase II results. - ASCO [asco.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Clinical Trial Details | GCI [georgiacancerinfo.org]

Tulmimetostat (DZR123): A Technical Guide for Researchers

An In-depth Overview of the Chemical Structure, Properties, and Mechanism of Action of a Novel EZH2/EZH1 Inhibitor

Introduction

Tulmimetostat, also known as DZR123 and CPI-0209, is an investigational, orally bioavailable small molecule that acts as a potent and selective dual inhibitor of the histone methyltransferases EZH2 (Enhancer of zeste homolog 2) and EZH1 (Enhancer of zeste homolog 1).[1] As a second-generation EZH2 inhibitor, this compound was designed for comprehensive and durable target coverage.[2] It is currently under clinical investigation for the treatment of a variety of advanced solid tumors and hematologic malignancies.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data for this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a complex small molecule with the chemical formula C28H36ClN3O5S.[1] Its chemical structure is characterized by a substituted pyridone "warhead" which contributes to its high potency and long residence time on the target enzymes.[3]

Table 1: Chemical and Physical Properties of this compound (DZR123)

| Property | Value | Reference |

| IUPAC Name | (2R)-7-chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide | [1] |

| Synonyms | DZR123, CPI-0209 | [1] |

| Molecular Formula | C28H36ClN3O5S | [1] |

| Molar Mass | 562.12 g/mol | [1] |

| CAS Number | 2567686-02-4 | [1] |

| Administration Route | Oral | [1] |

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of EZH2 and EZH1, the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[1] In normal cellular function, PRC2 is a key epigenetic regulator that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with gene silencing.[1] In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing, including the suppression of tumor suppressor genes, which in turn promotes cancer cell proliferation and survival.[1]

By inhibiting EZH2 and EZH1, this compound prevents the methylation of H3K27, leading to the reactivation of silenced tumor suppressor genes and subsequent inhibition of cancer cell growth.[4] The dual inhibition of both EZH2 and EZH1 is a key feature of this compound, designed to overcome potential resistance mechanisms where EZH1 can compensate for the loss of EZH2 function.[1]

Preclinical and Clinical Data

In Vitro Activity

This compound has demonstrated potent inhibition of EZH2 and significant anti-proliferative activity in cancer cell lines.

Table 2: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Comparison (Tazemetostat) | Reference |

| Ki (Kinetic) | - | ~140 fM | - | [3] |

| IC50 (H3K27me3 suppression) | - | 0.38 nM | 19.5 nM | [3] |

| GI50 (Cell proliferation) | KARPAS-422 (Lymphoma) | 6 nM | 322 nM | [3] |

Clinical Efficacy

Preliminary results from Phase 1/2 clinical trials (NCT04104776) have shown promising anti-tumor activity of this compound in heavily pretreated patients across various solid tumors and lymphomas.[2][5]

Table 3: Preliminary Clinical Efficacy of this compound (Phase 1/2 Study - NCT04104776)

| Tumor Type | Number of Evaluable Patients | Best Confirmed Responses | Reference |

| Ovarian Clear Cell Carcinoma | 10 | 4 Partial Responses, 3 Stable Disease | [5] |

| Endometrial Carcinoma | 4 | 2 Partial Responses (1 later a Complete Response), 2 Stable Disease | [5] |

| Metastatic Castration-Resistant Prostate Cancer | 8 | 5 Stable Disease | [5] |

| Peripheral T-cell Lymphoma | 3 | 2 Complete Responses | [5] |

| Mesothelioma | 9 | 2 Partial Responses, 4 Stable Disease | [5] |

Experimental Protocols

Compound Synthesis

The detailed synthetic route for this compound is described in the Supplementary Materials and Methods of the publication by Keller et al. (2024).[3]

Biochemical Assays: TR-FRET for Binding Kinetics

The determination of this compound's binding kinetics to the PRC2 complex was performed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1]

Methodology:

-

Preparation of PRC2 Complex: Reconstituted pentameric PRC2, consisting of EZH2 (or EZH1), EED, SUZ12, RbAp46, and RbAp48, was prepared in-house.[3]

-

Binding Assay: The kinetic characterization of this compound binding to the PRC2 complex was carried out using a TR-FRET assay format.[3]

-

Data Acquisition: Association and dissociation rates were determined by monitoring the TR-FRET signal over time.[1]

In Vivo Efficacy Studies: Xenograft Models

The anti-tumor efficacy of this compound has been evaluated in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.

KARPAS-422 Lymphoma Xenograft Model In a mouse xenograft model using the KARPAS-422 lymphoma cell line, which harbors an activating EZH2 mutation, this compound demonstrated superior efficacy compared to the first-generation EZH2 inhibitor tazemetostat.[3] Treatment with this compound led to complete tumor regression with no regrowth observed after treatment cessation.[3]

HT1376 Bladder Cancer Xenograft Model In a subcutaneous xenograft model using the HT1376 bladder cancer cell line, oral administration of this compound at 75 mg/kg once daily for 27 days resulted in tumor regression.[1]

Methodology:

-

Cell Implantation: HT1376 cells were implanted subcutaneously into immunocompromised mice.[1]

-

Treatment: Once tumors reached a specified size, mice were treated orally with this compound (e.g., 75 mg/kg, once daily) or a vehicle control.[1]

-

Monitoring: Tumor volume and animal body weight were monitored regularly throughout the study.[1]

-

Endpoint Analysis: At the end of the study, tumors were excised for further analysis, including the assessment of H3K27me3 levels to confirm target engagement.[1]

Conclusion

This compound (DZR123) is a promising second-generation dual EZH2/EZH1 inhibitor with a distinct chemical structure and potent preclinical activity. Its mechanism of action, involving the reversal of aberrant gene silencing, provides a strong rationale for its development in various cancers. The preliminary clinical data are encouraging, demonstrating anti-tumor activity in heavily pretreated patient populations. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field of oncology and drug development. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of this compound.

References

- 1. Comprehensive Target Engagement by the EZH2 Inhibitor this compound Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EZH2/EZH1 inhibitor this compound (CPI-0209) in patients with advanced solid tumors or hematologic malignancies: Preliminary phase II results. - ASCO [asco.org]

- 3. methylguanosine.com [methylguanosine.com]

- 4. High-throughput screen, using time-resolved FRET, yields actin-binding compounds that modulate actin–myosin structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Study of this compound DZR123 (CPI-0209) in Patients With Advanced Solid Tumors and Lymphomas [clin.larvol.com]

The Dual Role of the PRC2 Complex in Oncology and the Therapeutic Potential of Tulmimetostat

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Polycomb Repressive Complex 2 (PRC2) is a critical epigenetic regulator frequently dysregulated in a multitude of human cancers. Its catalytic subunit, Enhancer of Zeste Homolog 2 (EZH2), mediates the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression. This silencing of key tumor suppressor genes drives oncogenesis and presents a compelling therapeutic target. Tulmimetostat (CPI-0209) is a next-generation, orally bioavailable, dual inhibitor of EZH2 and its homolog EZH1, designed to overcome resistance mechanisms and provide durable target engagement. This document provides an in-depth overview of the PRC2 complex's role in cancer, the mechanism of action of this compound, and a summary of its preclinical and clinical activity, alongside detailed experimental protocols relevant to its study.

The PRC2 Complex: A Master Regulator of Gene Expression and its Aberrant Function in Cancer

The PRC2 complex is a multi-protein assembly essential for the regulation of gene expression, particularly during development and cell differentiation.[1] The core components of the PRC2 complex are:

-

EZH2 (Enhancer of Zeste Homolog 2): The catalytic subunit responsible for the methyltransferase activity of the complex.[2]

-

SUZ12 (Suppressor of Zeste 12): A crucial component for the structural integrity and catalytic activity of the PRC2 complex.

-

EED (Embryonic Ectoderm Development): A protein that binds to H3K27me3, contributing to the propagation and maintenance of the repressive mark.

The primary function of the PRC2 complex is to catalyze the mono-, di-, and tri-methylation of lysine 27 on histone H3 (H3K27me1/2/3).[2] H3K27me3 is a hallmark of facultative heterochromatin, leading to the silencing of target gene expression.[2] This process is vital for maintaining cellular identity and preventing the inappropriate expression of genes.

In the context of cancer, the PRC2 complex can be dysregulated through various mechanisms, including overexpression of its components or mutations in the EZH2 gene.[3] Both gain-of-function and loss-of-function mutations in EZH2 have been implicated in oncogenesis, highlighting its dual role as both an oncogene and a tumor suppressor depending on the cellular context.[3] Overactivity of PRC2 can lead to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and tumor growth.[2]

This compound (CPI-0209): A Potent Dual Inhibitor of EZH1 and EZH2

This compound is an investigational, orally available small molecule that potently and selectively inhibits both EZH2 and its closely related homolog, EZH1.[2] The dual inhibition is a key feature designed to overcome potential resistance mechanisms where EZH1 can compensate for the loss of EZH2 activity.[2] By binding to the catalytic SET domain of EZH2 and EZH1, this compound prevents the transfer of methyl groups to H3K27. This leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes and inhibiting the proliferation of cancer cells dependent on PRC2 activity.[2]

Quantitative Data on this compound's Efficacy

Preclinical Activity

This compound has demonstrated potent anti-proliferative activity in a range of cancer cell lines, particularly those with mutations that confer sensitivity to EZH2 inhibition.

| Cell Line | Cancer Type | IC50 (nmol/L) | GI50 (nmol/L) at 18 days | Reference |

| KARPAS-422 | Lymphoma (EZH2 Y641N) | 0.38 | Not Reported | [4] |

| HT1376 | Bladder Cancer (ARID1A LOF) | Not Reported | 3-37 | [4] |

| Bladder Cancer Cell Panel (subset) | Bladder Cancer | Not Reported | 3-37 | [4] |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition

Clinical Efficacy: Preliminary Results from the NCT04104776 Study

The ongoing Phase 1/2 clinical trial NCT04104776 is evaluating the safety and efficacy of this compound monotherapy in patients with advanced solid tumors and lymphomas.[1][5] Preliminary results have shown promising anti-tumor activity.[1][5]

Objective Response Rates (ORR) by Cancer Type

| Cancer Type | Number of Evaluable Patients | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Disease Control Rate (CR+PR+SD) | Reference |

| Ovarian Clear Cell Carcinoma | 10 | 0 | 4 | 3 | 70% | [5] |

| Endometrial Carcinoma | 8 | 1 (after data cutoff) | 2 | 2 | 62.5% | [5][6] |

| Peripheral T-cell Lymphoma (PTCL) | 7 | 2 | 1 | Not Reported | - | [1] |

| Mesothelioma | 9 | 0 | 2 | 4 | 66.7% | [5] |

| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | 8 | 0 | 0 | 5 | 62.5% | [7] |

Treatment-Emergent Adverse Events (TEAEs)

The safety profile of this compound is consistent with the mechanism of EZH2 inhibition.[1][5] The most frequently reported TEAEs (≥15% of patients) are summarized below.

| Adverse Event | Any Grade (%) | Grade ≥3 (%) | Reference |

| Thrombocytopenia | 51.6 | 27.4 | [1] |

| Diarrhea | 45.2 | 12.9 | [1] |

| Nausea | 37.1 | 0 | [1] |

| Anemia | 35.8 | 14.8 | [6] |

| Fatigue | 32.1 | 0 | |

| Alopecia | 27.2 | 1.2 | |

| Dysgeusia | 24.7 | 0 | |

| Vomiting | 22.2 | 1.2 | |

| Neutropenia | 17.7 | 14.5 | [1] |

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27me3

This protocol is adapted from methodologies used to assess H3K27me3 levels following EZH2 inhibitor treatment.[3][8]

Objective: To determine the genome-wide distribution of H3K27me3 marks in cancer cells treated with this compound compared to a vehicle control.

Materials:

-

Cancer cell line of interest

-

This compound (CPI-0209)

-

Vehicle control (e.g., DMSO)

-

Formaldehyde (1% final concentration)

-

Glycine (125 mM final concentration)

-

ChIP lysis buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, 0.5% SDS)

-

Sonicator

-

Anti-H3K27me3 antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

Procedure:

-

Cell Culture and Treatment: Culture cancer cells to ~80% confluency and treat with this compound or vehicle for the desired time period.

-

Cross-linking: Fix cells with 1% formaldehyde for 10 minutes at room temperature. Quench the reaction with 125 mM glycine.

-

Cell Lysis and Sonication: Lyse the cells using ChIP lysis buffer. Sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K27me3 antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with Proteinase K.

-

DNA Purification: Purify the DNA using a standard DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence on a next-generation sequencing platform.

-

Data Analysis: Align reads to the reference genome and perform peak calling to identify regions of H3K27me3 enrichment. Compare the enrichment profiles between this compound-treated and control samples.

RNA Sequencing (RNA-seq) Analysis

This protocol outlines the general steps for analyzing gene expression changes in response to this compound treatment.[9][10]

Objective: To identify differentially expressed genes in cancer cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound (CPI-0209)

-

Vehicle control (e.g., DMSO)

-

RNA extraction kit (e.g., TRIZOL)

-

rRNA depletion kit

-

RNA sequencing library preparation kit

-

Next-generation sequencing platform

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with this compound or vehicle as described for the ChIP-seq protocol.

-

RNA Extraction: Extract total RNA from the cells using a suitable RNA extraction kit.

-

RNA Quality Control: Assess the quality and quantity of the extracted RNA.

-

Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA. Prepare RNA-seq libraries from the rRNA-depleted RNA.

-

Sequencing: Sequence the libraries on a next-generation sequencing platform.

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are up- or down-regulated upon this compound treatment.

-

Conduct pathway analysis to understand the biological processes affected by the differentially expressed genes.

-

Cell Viability Assay (CellTiter-Glo®)

This protocol describes a common method for assessing the effect of a compound on cell viability.[5][6][7][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound in cancer cell lines.

Materials:

-

Cancer cell line of interest

-

This compound (CPI-0209)

-

Vehicle control (e.g., DMSO)

-

96-well or 384-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into opaque-walled multiwell plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Assay:

-

Equilibrate the plates to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results against the compound concentration. Calculate the IC50 or GI50 value using a suitable curve-fitting model.

Visualizations

Caption: PRC2 Signaling Pathway and this compound's Mechanism of Action.

Caption: Experimental Workflow for Evaluating this compound's Effects.

Caption: Logical Flow of this compound's Therapeutic Action.

Conclusion

The PRC2 complex represents a pivotal node in the epigenetic landscape of cancer, with its dysregulation contributing to the pathogenesis of numerous malignancies. This compound, as a potent and durable dual inhibitor of EZH1 and EZH2, holds significant promise as a therapeutic agent. Preclinical and emerging clinical data demonstrate its ability to modulate the epigenetic state of cancer cells, leading to anti-tumor activity in a variety of solid and hematological cancers. The detailed experimental protocols provided herein offer a framework for the continued investigation of PRC2-targeted therapies and the further elucidation of their mechanisms of action. As our understanding of the complexities of epigenetic regulation in cancer deepens, targeted therapies like this compound will undoubtedly play an increasingly important role in the future of oncology.

References

- 1. OUH - Protocols [ous-research.no]

- 2. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive Target Engagement by the EZH2 Inhibitor this compound Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CellTiter-Glo® cell viability assay [bio-protocol.org]

- 6. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Brief guide to RNA sequencing analysis for nonexperts in bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ch.promega.com [ch.promega.com]

Preclinical Anti-Tumor Activity of Tulmimetostat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulmimetostat (CPI-0209) is an orally bioavailable, next-generation, selective dual inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2) and its paralog EZH1.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression.[2][3] In various cancers, dysregulation of EZH2 activity contributes to oncogenesis by silencing tumor suppressor genes.[2] this compound has demonstrated potent anti-tumor activity in a range of preclinical cancer models, particularly in those with mutations in the ARID1A gene, a member of the SWI/SNF chromatin remodeling complex.[4][5] This technical guide provides an in-depth overview of the preclinical evidence supporting the anti-tumor efficacy of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of EZH2 and EZH1, leading to a reduction in global H3K27me3 levels.[4][5] This epigenetic modification reversal results in the de-repression of PRC2 target genes, including tumor suppressors, thereby inhibiting cancer cell growth and proliferation.[4] Preclinical studies have shown that cancers with loss-of-function mutations in ARID1A are particularly sensitive to EZH2 inhibition by this compound.[4]

Mechanism of this compound action on the PRC2 pathway.

Quantitative In Vitro Activity

This compound has demonstrated potent, dose-dependent inhibition of cell proliferation in various cancer cell lines. The half-maximal growth inhibition (GI50) values are particularly notable in cell lines harboring ARID1A mutations.

| Cell Line | Cancer Type | ARID1A Status | This compound GI50 (nmol/L) after 18 days | Citation |

| HT1376 | Bladder Cancer | LOF mutant | 3-37 | [4] |

| KARPAS-422 | Lymphoma | EZH2 Y641N mutant | 6 | [4] |

Quantitative In Vivo Efficacy

In vivo studies using xenograft and patient-derived xenograft (PDX) models have confirmed the significant anti-tumor activity of this compound.

| Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Citation |

| KARPAS-422 Xenograft | Lymphoma | This compound | Not Specified | Complete tumor regression | [4] |

| HT1376 Xenograft | Bladder Cancer | This compound | 75 mg/kg, PO, QD for 27 days | Tumor regression with no regrowth post-treatment | [4] |

| HT1376 Xenograft | Bladder Cancer | This compound | 75 mg/kg, PO, QD for 13 days | Tumor stasis for 12 days post-treatment | [4] |

| ARID1A LOF Bladder Cancer PDX | Bladder Cancer | This compound Monotherapy | Not Specified | Significant anti-tumor activity | [4] |

| ARID1A LOF Endometrial Cancer PDX | Endometrial Cancer | This compound Monotherapy | Not Specified | Significant anti-tumor activity | [4] |

| ARID1A mutant OCCC TOV21G CDX | Ovarian Clear Cell Carcinoma | This compound Monotherapy | Not Specified | In vivo efficacy demonstrated | [4] |

| HT1376 Xenograft | Bladder Cancer | This compound + Cisplatin | Not Specified | Enhanced tumor growth inhibition compared to monotherapy | [4] |

Experimental Protocols

Cell Viability Assay

This protocol outlines a general procedure for determining the GI50 of this compound in cancer cell lines.

Workflow for a typical cell viability assay.

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is serially diluted to a range of concentrations and added to the wells. Control wells receive vehicle (e.g., DMSO).

-

Incubation: Plates are incubated for an extended period (e.g., 18 days) to allow for the time-dependent effects of EZH2 inhibition.[4]

-

Viability Assessment: A cell viability reagent (e.g., Cell Counting Kit-8) is added to each well.

-

Data Acquisition: After a short incubation with the reagent, the absorbance is measured using a microplate reader.

-

Data Analysis: The absorbance values are normalized to the vehicle control, and the GI50 is calculated using non-linear regression analysis.

In Vivo Xenograft Studies

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

General workflow for in vivo xenograft studies.

-

Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are used.[4]

-

Tumor Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 HT1376 cells) in a suitable medium (e.g., PBS mixed with Matrigel) is injected subcutaneously into the flank of each mouse.[4]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally (PO) at the specified dose and schedule (e.g., 75 mg/kg, once daily). The control group receives the vehicle.[4]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors may be excised for further analysis.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to the control group.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol provides a high-level overview of the ChIP-seq workflow used to assess H3K27me3 levels.

Overview of the ChIP-seq experimental workflow.

-

Chromatin Preparation: Cells or tumor tissue are treated with formaldehyde to crosslink proteins to DNA. The cells are then lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K27me3. The antibody-histone-DNA complexes are then captured using protein A/G beads.

-

DNA Purification: The crosslinks are reversed, and the proteins are digested. The DNA is then purified.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing. This involves end-repair, A-tailing, and ligation of sequencing adapters. The library is then sequenced.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and peaks of H3K27me3 enrichment are identified. The changes in H3K27me3 levels following this compound treatment can then be quantified.

Conclusion

The preclinical data for this compound provide a strong rationale for its clinical development. Its potent and selective inhibition of EZH2/EZH1 leads to robust anti-tumor activity in a variety of cancer models, particularly those with ARID1A mutations. The in vitro and in vivo studies consistently demonstrate dose-dependent inhibition of cell proliferation and tumor growth, which is associated with a clear pharmacodynamic effect on H3K27me3 levels. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the anti-tumor properties of this compound and other EZH2 inhibitors. The ongoing clinical trials will be crucial in determining the therapeutic potential of this compound in patients with advanced cancers.[4][6]

References

- 1. researchgate.net [researchgate.net]

- 2. dojindo.com [dojindo.com]

- 3. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive Target Engagement by the EZH2 Inhibitor this compound Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. EZH2/EZH1 inhibitor this compound (CPI-0209) in patients with advanced solid tumors or hematologic malignancies: Preliminary phase II results. - ASCO [asco.org]

The Pharmacokinetics of Oral Tulmimetostat: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulmimetostat (formerly CPI-0209) is an investigational, orally bioavailable small molecule that potently and selectively inhibits Enhancer of Zeste Homolog 2 (EZH2) and Enhancer of Zeste Homolog 1 (EZH1).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27me3), leading to transcriptional repression of target genes.[2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies. By inhibiting EZH2/1, this compound aims to reactivate tumor suppressor genes and inhibit cancer cell proliferation. This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for oral this compound, primarily derived from the Phase I/II clinical trial NCT04104776.[1][3]

Pharmacokinetic Profile

The pharmacokinetic properties of oral this compound have been evaluated in a Phase I dose-escalation study in patients with advanced solid tumors and lymphomas (NCT04104776).[1] This study assessed a range of once-daily doses from 50 mg to 375 mg.[4]

Absorption and Bioavailability

This compound is designed for oral administration.[2] While specific details regarding the absolute bioavailability and the effect of food are not yet fully published, the clinical trial design includes investigations into the impact of food on its pharmacokinetics.[3]

Plasma Concentration-Time Profile

Pharmacokinetic analyses from the Phase I study demonstrate that this compound exhibits dose-dependent increases in both maximum plasma concentration (Cmax) and total drug exposure (Area Under the Curve, AUC).[5] The estimated terminal half-life (t½) of this compound is approximately 8 hours, which supports a once-daily dosing regimen.[1]

At steady-state, which is typically reached after approximately 4-5 half-lives, there is evidence of slight drug accumulation. Importantly, there was no indication of metabolic autoinduction after 28 days of continuous dosing, suggesting that the drug's clearance remains stable over time.[1]

Data Summary

The following tables summarize the key pharmacokinetic parameters of oral this compound based on the available clinical trial data. Note: Specific mean values for Cmax, Tmax, and AUC across different dose cohorts are not yet publicly available in detail and are therefore presented qualitatively or with estimated values based on published statements.

Table 1: Single Dose Pharmacokinetic Parameters of this compound (Cycle 1, Day 1)

| Dose (mg, QD) | Tmax (hr) | Cmax (ng/mL) | AUC (ng·hr/mL) |

| 50 | Not Reported | Dose-dependent | Dose-dependent |

| 100 | Not Reported | Dose-dependent | Dose-dependent |

| 225 | Not Reported | Dose-dependent | Dose-dependent |

| 350 | Not Reported | Dose-dependent | Dose-dependent |

| 375 | Not Reported | Dose-dependent | Dose-dependent |

Table 2: Steady-State Pharmacokinetic Parameters of this compound

| Dose (mg, QD) | Half-life (t½) (hr) | Accumulation Ratio | Trough Concentration (Cmin) |

| All Doses | ~8 | Slight | Dose-dependent |

Experimental Protocols

Clinical Study Design (NCT04104776 - Phase I)

The pharmacokinetic data for this compound were generated from the Phase I part of the open-label, multicenter NCT04104776 clinical trial.[1]

-

Study Population: Patients with advanced solid tumors or lymphomas who had relapsed or were refractory to standard therapies.[3]

-

Dose Escalation: A standard 3+3 dose-escalation design was employed, with cohorts of patients receiving increasing once-daily oral doses of this compound, ranging from 50 mg to 375 mg.[4]

-

Pharmacokinetic Sampling: Serial blood samples were collected from patients at pre-defined time points following both the first dose (Cycle 1, Day 1) and at steady-state (e.g., Cycle 2, Day 1) to characterize the single-dose and multiple-dose pharmacokinetic profiles.

-

Data Analysis: Plasma concentrations of this compound were determined, and pharmacokinetic parameters were calculated using standard noncompartmental analysis methods with the Phoenix™ WinNonlin® software (version 8.3).[1]

Bioanalytical Method

While the specific bioanalytical method for this compound quantification in human plasma has not been detailed in publications, methods for similar EZH2 inhibitors like tazemetostat typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] Such a method would generally include:

-

Sample Preparation: Protein precipitation from a small volume of plasma (e.g., 20-50 µL).

-

Chromatographic Separation: Use of a reverse-phase C18 column with a gradient mobile phase.

-

Mass Spectrometric Detection: A tandem mass spectrometer with positive-mode electrospray ionization, using multiple reaction monitoring (MRM) for sensitive and specific detection of the parent drug and an internal standard.

Visualizations

Signaling Pathway of EZH2 Inhibition

Caption: Mechanism of action of this compound.

Pharmacokinetic Study Workflow

Caption: Experimental workflow for the pharmacokinetic assessment of this compound.

Relationship of Pharmacokinetic Parameters

Caption: Interrelationship of core pharmacokinetic parameters.

References

- 1. Comprehensive Target Engagement by the EZH2 Inhibitor this compound Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. MorphoSys Presents Preliminary Results from Phase 1/2 Study of this compound (CPI-0209) Supporting Its Potential Application in a Broad Array of Advanced Tumors - BioSpace [biospace.com]

- 5. ascopubs.org [ascopubs.org]

- 6. Quantitation of tazemetostat in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitation of tazemetostat in human plasma using liquid chromatography-tandem mass spectrometry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

Tulmimetostat's Impact on Histone H3K27 Methylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulmimetostat (CPI-0209) is a potent and selective, orally bioavailable, next-generation dual inhibitor of the histone methyltransferases EZH2 and EZH1.[1] By targeting the catalytic activity of the Polycomb Repressive Complex 2 (PRC2), this compound effectively reduces histone H3 lysine 27 (H3K27) methylation, a key epigenetic modification implicated in the pathogenesis of various malignancies.[2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by preclinical and clinical data. It details the experimental protocols for key assays used to characterize its activity and presents quantitative data in a structured format for ease of comparison. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and experimental application.

Introduction: The Role of EZH2 and H3K27 Methylation in Cancer

The enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the PRC2 complex, which plays a critical role in epigenetic regulation through the methylation of histone H3 at lysine 27 (H3K27).[2] This process, leading to the formation of H3K27me2 and H3K27me3, is predominantly associated with transcriptional repression. In various cancers, EZH2 is frequently overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing of tumor suppressor genes and driving oncogenesis.[3]

Inhibition of EZH2 has emerged as a promising therapeutic strategy to reverse this aberrant methylation and reactivate tumor suppressor gene expression. This compound is a second-generation EZH2 inhibitor designed for enhanced potency, selectivity, and a prolonged target residence time, offering the potential for durable target engagement and improved anti-tumor efficacy.[4]

Mechanism of Action of this compound

This compound selectively binds to the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, and to a lesser extent EZH1, preventing the transfer of methyl groups to H3K27.[4] This competitive inhibition leads to a global decrease in H3K27me3 levels, thereby reversing the repressive epigenetic state and reactivating the expression of PRC2 target genes, ultimately leading to reduced cancer cell proliferation and tumor growth.[2][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Target Engagement by the EZH2 Inhibitor this compound Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (CPI-0209) | EZH2 inhibitor | Probechem Biochemicals [probechem.com]

Tulmimetostat (CPI-0209): An In-depth Technical Review of Early-Phase Clinical Trial Results

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulmimetostat (also known as CPI-0209 or DZR123) is an investigational, orally available, next-generation antineoplastic agent under development for the treatment of various advanced solid tumors and lymphomas[1][2]. It functions as a potent and selective dual inhibitor of the histone methyltransferases Enhancer of Zeste Homolog 2 (EZH2) and Enhancer of Zeste Homolog 1 (EZH1)[1][2][3]. These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27), leading to gene silencing[1][4]. In many cancers, the overexpression or mutation of EZH2 results in aberrant gene silencing, including that of tumor suppressor genes, thereby promoting cancer cell proliferation and metastasis[1][4].

This compound is designed to offer improvements over first-generation EZH2 inhibitors through increased potency, a longer residence time on its target, and a longer half-life[2]. By inhibiting both EZH2 and EZH1, this compound aims to prevent compensatory mechanisms that might limit the efficacy of targeting EZH2 alone[1]. Preclinical studies have shown that tumor models with mutations in genes such as ARID1A and BAP1 are particularly sensitive to EZH2 inhibition[5]. Early-phase clinical data have demonstrated antitumor activity and a manageable safety profile in heavily pretreated patients across a spectrum of cancers[2][5].

Mechanism of Action: The PRC2 Signaling Pathway

This compound's primary mechanism of action is the inhibition of the PRC2 complex. In cancer cells with overactive EZH2, there is an increase in the trimethylation of H3K27 (H3K27me3). This epigenetic mark leads to the compaction of chromatin and the repression of gene transcription, particularly affecting tumor suppressor genes. By binding to and inhibiting the catalytic activity of EZH1 and EZH2, this compound reduces global H3K27me3 levels[6]. This action is intended to reverse the aberrant gene silencing, reactivate the expression of tumor suppressor genes, and consequently inhibit cancer cell growth[7][8]. The dual inhibition of EZH1 and EZH2 is a key feature, designed to provide a more comprehensive and durable blockade of PRC2 activity[2].

Experimental Protocols: The NCT04104776 Trial

The primary source of early-phase data for this compound is the first-in-human, open-label Phase 1/2 clinical trial identified as NCT04104776[2][9].

Study Design

The study is structured in two main parts: a Phase 1 dose-escalation phase and a Phase 2 expansion and dose-optimization phase[9][10].

-

Phase 1: Dose Escalation: The primary objective of this phase was to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of this compound monotherapy[9][10]. Patients with various advanced tumors received once-daily oral doses of this compound ranging from 50 mg to 375 mg in 28-day cycles[2][11].

-

Phase 2: Cohort Expansion & Dose Optimization: This phase aims to evaluate the safety, tolerability, and preliminary antitumor activity of this compound in specific disease cohorts[9]. The initial RP2D was established at 350 mg once daily[5][12][13]. The design for several cohorts is based on a Simon 2-stage model, which requires at least one objective response in the first stage (n=10 patients) to proceed to the second stage of enrollment[5][12][14]. More recently, the trial was updated to incorporate a dose-optimization paradigm, randomizing patients in the ovarian and endometrial cancer cohorts to lower doses (200 mg and 300 mg) to identify an optimal efficacy-safety profile[9][15][16].

Patient Population

Eligible patients for the trial had advanced solid tumors or lymphomas that had progressed on prior applicable therapies[8][12]. Key inclusion criteria included a life expectancy of at least 12 weeks, an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, and adequate bone marrow, renal, and liver function[8][12]. Specific cohorts required confirmation of certain mutations, such as ARID1A mutations for the endometrial and ovarian clear cell carcinoma cohorts, or BAP1 loss for the mesothelioma cohort[5][8][14].

Endpoints

-

Primary Endpoint (Phase 2): The primary endpoint is the Objective Response Rate (ORR), based on disease-specific criteria (e.g., RECIST 1.1 for solid tumors, Lugano criteria for lymphomas)[5][12][15][16].

-

Secondary Endpoints: These include safety and tolerability, duration of response (DoR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and pharmacokinetic (PK) and pharmacodynamic (PD) parameters[12].

Pharmacokinetic and Pharmacodynamic Assessments

Pharmacokinetic analysis of this compound was conducted using plasma concentration data from the Phase 1 portion of the study[11]. Pharmacodynamic assessments included measuring changes in global H3K27me3 levels and gene expression signatures in whole blood to confirm target engagement[6][11].

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. MorphoSys Presents Preliminary Results from Phase 1/2 Study of this compound (CPI-0209) Supporting Its Potential Application in a Broad Array of Advanced Tumors - BioSpace [biospace.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Facebook [cancer.gov]

- 5. EZH2/EZH1 inhibitor this compound (CPI-0209) in patients with advanced solid tumors or hematologic malignancies: Preliminary phase II results. - ASCO [asco.org]

- 6. Comprehensive Target Engagement by the EZH2 Inhibitor this compound Allows for Targeting of ARID1A Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. targetedonc.com [targetedonc.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. clinicaltrials.eu [clinicaltrials.eu]

- 11. Comprehensive Target Engagement by the EZH2 Inhibitor this compound Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. onclive.com [onclive.com]

- 13. cancernetwork.com [cancernetwork.com]

- 14. ascopubs.org [ascopubs.org]

- 15. ascopubs.org [ascopubs.org]

- 16. ascopubs.org [ascopubs.org]

Methodological & Application

Application Notes and Protocols for In Vitro Use of Tulmimetostat in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulmimetostat, also known as CPI-0209, is a potent and selective, orally bioavailable dual inhibitor of the histone methyltransferases EZH1 and EZH2.[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[3][4] In various cancers, EZH2 is overexpressed or mutated, leading to the aberrant silencing of tumor suppressor genes and promoting cancer cell proliferation.[4] this compound inhibits EZH2 and EZH1, leading to a reduction in H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of tumor growth.[3] Notably, cancer cell lines with loss-of-function mutations in the ARID1A gene, a member of the SWI/SNF chromatin remodeling complex, have shown particular sensitivity to EZH2 inhibition, making this compound a promising therapeutic agent for these malignancies.[5][6][7]

These application notes provide a comprehensive protocol for the in vitro use of this compound in cancer cell lines, covering drug preparation, cell viability assays, and methods to assess its mechanism of action.

Data Presentation

This compound In Vitro Activity

The following table summarizes the in vitro growth inhibitory effects of this compound on a panel of human cancer cell lines. The data highlights the increased sensitivity of cell lines harboring ARID1A loss-of-function (LOF) mutations.

| Cell Line | Cancer Type | ARID1A Status | GI50 (nM) (18-day assay) | Reference |

| HT1376 | Bladder Cancer | LOF (fs) | 3 | [5] |

| HT1197 | Bladder Cancer | LOF (fs) | 37 | [5] |

| SW1710 | Bladder Cancer | LOF (*) | 10 | [5] |

| CAL29 | Bladder Cancer | LOF (fs) | 13 | [5] |

| KMBC2 | Bladder Cancer | LOF (fs) | 23 | [5] |

| T24 | Bladder Cancer | Wild-Type | >1000 | [5] |

| UMUC3 | Bladder Cancer | Wild-Type | >1000 | [5] |

| SCaBER | Bladder Cancer | Wild-Type | >1000 | [5] |

| RT4 | Bladder Cancer | Wild-Type | >1000 | [5] |

| TOV21G | Ovarian Clear Cell Carcinoma | Mutant | Sensitive | [5] |

| KARPAS-422 | Lymphoma | EZH2 (Y641N) | Potent Suppression | [5] |

| LNCaP | Prostate Cancer | AR-dependent | Sensitive | |

| 22Rv1 | Prostate Cancer | AR-dependent | Sensitive | |

| VCaP | Prostate Cancer | AR-dependent | Sensitive |

Note: Specific GI50 values for all sensitive cell lines were not publicly available. "Sensitive" indicates that the sources reported significant anti-proliferative effects.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

Caption: this compound inhibits EZH1/2, reducing H3K27me3 and reactivating tumor suppressor genes.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for evaluating this compound's in vitro efficacy and mechanism.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (CPI-0209) powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Bring the this compound powder and DMSO to room temperature.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for a 10 mM stock, dissolve 5.62 mg of this compound (MW: 562.12 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication may be used if precipitation occurs.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Long-Term Cell Viability Assay

This protocol is adapted from studies demonstrating that the phenotypic effects of this compound are time-dependent and require prolonged treatment.[5]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates, sterile

-

This compound stock solution (10 mM in DMSO)

-

CellTiter-Glo® 2.0 Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells. Seed cells in the inner 60 wells of a 96-well plate at a density optimized to prevent confluence over 6-7 days. This density must be determined empirically for each cell line.

-

Add sterile PBS or media to the outer wells to minimize evaporation.

-

-

Drug Dilution and Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. A typical 9-point, 3-fold dilution series starting from 1 µM or 10 µM is recommended.

-

Include a DMSO-only vehicle control (at the same final concentration as the highest drug concentration).

-

Remove the seeding medium from the cells and add 100 µL of the medium containing the appropriate drug concentration.

-

-

Long-Term Culture and Passaging:

-

Incubate the plates at 37°C in a 5% CO2 incubator.

-

The total culture duration can be up to 18 or 21 days, depending on the cell line's doubling time and sensitivity.[5]

-

Cells need to be passaged to maintain logarithmic growth. For an 18-day assay, cells can be passaged on day 6 and day 12.[5]

-

To passage, carefully aspirate the medium, wash with PBS, and detach cells using TrypLE or trypsin. Resuspend cells in fresh medium containing the appropriate concentration of this compound and re-plate at the initial seeding density.

-

-

Viability Assessment (at desired time points, e.g., Day 6, 12, 18):

-

Equilibrate the CellTiter-Glo® 2.0 reagent and the cell plates to room temperature for 30 minutes.

-

Add 50 µL of CellTiter-Glo® 2.0 reagent to each well.[5]

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle-treated control wells.

-

Plot the normalized values against the log of the drug concentration and use a non-linear regression model to calculate the GI50 (concentration for 50% growth inhibition).

-

Western Blot for H3K27me3 Reduction

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-H3K27me3, Rabbit anti-Total Histone H3

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 72 hours.

-

Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed at 4°C to pellet cell debris.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatant.

-

Prepare samples by mixing equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boiling for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Separate the protein samples on a 15% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Re-probing:

-

Apply the chemiluminescent substrate and visualize the bands using a digital imager.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against Total Histone H3.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Calculate the ratio of H3K27me3 to Total Histone H3 for each treatment condition.

-

Apoptosis Assay using Annexin V/Propidium Iodide Staining

Materials:

-

FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with this compound at relevant concentrations (e.g., around the GI50 value) for a prolonged period (e.g., 12 days, as phenotypic effects are time-dependent).[5] Include an untreated and a vehicle control.

-

-

Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE.

-

Combine the floating and adherent cells and wash them twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound. An increase in the subG1 population in cell cycle analysis can also be an indicator of apoptosis.[5]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kumc.edu [kumc.edu]

- 5. Comprehensive Target Engagement by the EZH2 Inhibitor this compound Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. hanmi.co.kr [hanmi.co.kr]

Application Notes and Protocols: Establishing a Tulmimetostat-Sensitive Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulmimetostat (CPI-0209) is an investigational, orally available, dual inhibitor of the histone methyltransferases EZH2 and EZH1.[1][2] These enzymes are the catalytic components of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27), leading to gene silencing.[1] In many cancers, EZH2 is overexpressed or mutated, contributing to oncogenesis by silencing tumor suppressor genes.[1][3] this compound's inhibition of EZH2 and EZH1 aims to reverse this aberrant gene silencing and suppress cancer cell proliferation.[1]

Preclinical studies have indicated that tumors with mutations in genes such as ARID1A are particularly sensitive to EZH2 inhibition.[4][5][6][7][8][9] This synthetic lethality arises because ARID1A, a member of the SWI/SNF chromatin remodeling complex, and EZH2 have opposing effects on the transcription of certain tumor suppressor genes.[4][6][10] Loss of ARID1A function makes cancer cells more dependent on EZH2 for survival, thus rendering them vulnerable to EZH2 inhibitors like this compound.[4][5][6]

This document provides detailed application notes and protocols for establishing a robust and reproducible this compound-sensitive xenograft mouse model using an ARID1A-mutated cancer cell line. Such a model is invaluable for in vivo efficacy studies, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and for investigating mechanisms of response and resistance to this compound.

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in cancer cells.

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical for developing a sensitive xenograft model. Based on preclinical data, cancer cell lines with loss-of-function mutations in ARID1A are highly recommended. Ovarian clear cell carcinoma, endometrial carcinoma, and urothelial carcinoma cell lines are often reported to harbor ARID1A mutations and exhibit sensitivity to EZH2 inhibitors.[7][8][9]

Recommended Cell Line: OVISE (Ovarian Clear Cell Carcinoma, ARID1A-mutated)

Protocol 1: Cell Culture

-

Media Preparation: Culture OVISE cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Cell Maintenance: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.

-

Cell Counting and Viability: Prior to implantation, perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability using Trypan Blue exclusion; viability should be >95%.

Xenograft Mouse Model Establishment

Animal Model: Female immunodeficient mice (e.g., NOD/SCID, NSG, or athymic nude mice), 6-8 weeks old.

Protocol 2: Tumor Implantation

-

Cell Preparation: On the day of implantation, harvest OVISE cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep cells on ice.

-

Implantation:

-

Anesthetize the mouse using isoflurane or other approved anesthetic.

-

Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.

-

Monitor the mice until they have fully recovered from anesthesia.

-

-

Tumor Growth Monitoring:

-

Begin monitoring for tumor formation approximately 7-10 days post-implantation.

-

Measure tumor volume 2-3 times per week using digital calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

Monitor animal body weight and overall health status at each measurement.

-

This compound Administration

Drug Formulation: this compound is an orally available drug.[1][2][11][12] A common vehicle for oral gavage of similar compounds is 0.5% methylcellulose in sterile water. The formulation should be prepared fresh daily.

Protocol 3: Treatment Regimen

-

Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

-

Dosing:

-

Vehicle Control Group: Administer the vehicle (e.g., 0.5% methylcellulose) orally once daily.

-

This compound Treatment Group: Administer this compound at a dose determined by prior dose-ranging studies or based on literature for similar EZH2 inhibitors (e.g., 50-100 mg/kg), orally once daily.[7] Clinical trials have evaluated a dose of 350 mg once daily in patients.[7][8]

-

-

Treatment Duration: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint.

Endpoint Analysis

Protocol 4: Efficacy and Pharmacodynamic Assessment

-

Tumor Growth Inhibition: The primary efficacy endpoint is tumor growth inhibition (TGI).

-

Euthanasia and Tissue Collection: At the end of the study, euthanize mice according to IACUC guidelines.

-

Tumor Excision and Weight: Excise tumors and record their final weight.

-

Pharmacodynamic Analysis:

-

Collect tumor tissue and blood samples.

-

A portion of the tumor can be flash-frozen in liquid nitrogen for Western blot or ELISA analysis of H3K27me3 levels to confirm target engagement.

-

Another portion can be fixed in formalin and embedded in paraffin for immunohistochemistry (IHC) analysis.

-

Data Presentation

Table 1: Cell Line Characteristics

| Cell Line | Cancer Type | ARID1A Status | Recommended Culture Media | Doubling Time (approx.) |

| OVISE | Ovarian Clear Cell Carcinoma | Mutated (Loss of function) | RPMI-1640 + 10% FBS | 48 hours |

| TOV-21G | Ovarian Clear Cell Carcinoma | Mutated (Loss of function) | RPMI-1640 + 10% FBS | 36 hours |

| HT1376 | Urothelial Carcinoma | Mutated (Loss of function) | MEM + 10% FBS | 24 hours |

Table 2: In Vivo Study Design

| Group | Treatment | Dose | Route | Schedule | Number of Animals |

| 1 | Vehicle Control | - | Oral Gavage | Once Daily | 10 |

| 2 | This compound | 50 mg/kg | Oral Gavage | Once Daily | 10 |

| 3 | This compound | 100 mg/kg | Oral Gavage | Once Daily | 10 |

Table 3: Efficacy and Pharmacodynamic Endpoints

| Parameter | Measurement | Method |

| Efficacy | ||

| Tumor Volume | Caliper Measurement | (Length x Width^2) / 2 |

| Tumor Weight | Analytical Balance | At necropsy |

| Tumor Growth Inhibition (TGI) | Calculation | % TGI = [1 - (ΔT/ΔC)] x 100 |

| Pharmacodynamics | ||

| H3K27me3 Levels | Western Blot / ELISA | Tumor lysates |

| Target Gene Expression | qRT-PCR | Tumor RNA |

| Cell Proliferation (Ki-67) | Immunohistochemistry | FFPE tumor sections |

| Apoptosis (Caspase-3) | Immunohistochemistry | FFPE tumor sections |

Experimental Workflow

Caption: Workflow for the this compound xenograft study.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. Targeting EZH2 methyltransferase activity in ARID1A mutated cancer cells is synthetic lethal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. EZH2/EZH1 inhibitor this compound (CPI-0209) in patients with advanced solid tumors or hematologic malignancies: Preliminary phase II results. - ASCO [asco.org]

- 8. ascopubs.org [ascopubs.org]

- 9. researchgate.net [researchgate.net]

- 10. ARID1A-deficient bladder cancer is dependent on PI3K signaling and sensitive to EZH2 and PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. clinicaltrials.eu [clinicaltrials.eu]

- 12. selleckchem.com [selleckchem.com]

Application Note: Techniques for Measuring EZH2 Inhibition by Tulmimetostat

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a histone methyltransferase that plays a critical role in epigenetic regulation.[1][2] By catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), EZH2 mediates gene silencing, which is integral to cellular processes like proliferation and differentiation.[1][3] Dysregulation of EZH2 activity is implicated in various cancers, making it a key therapeutic target.[1][4]

Tulmimetostat (CPI-0209) is a potent, orally bioavailable, next-generation dual inhibitor of EZH2 and its paralog, EZH1.[5][6][7] It demonstrates a long residence time and comprehensive target engagement, leading to profound and durable suppression of H3K27me3.[1][8] This document provides detailed protocols for assessing the inhibitory activity of this compound, from direct biochemical assays to cell-based and in vivo pharmacodynamic models.

Data Presentation: Quantitative Inhibition Data

The following tables summarize the key quantitative metrics for this compound's inhibition of EZH2.

Table 1: Biochemical Potency and Binding Kinetics

| Parameter | Value | Assay Type | Source |

| Ki | 140 fM | Kinetic Analyses | [9] |

| Ki | 180 fM | Thermal Shift Assays | [9] |

| kon | 8.7 (±2) x 10⁵ (mol/L)⁻¹·s⁻¹ | Biophysical Assay | [8] |

| Residence Time (τ) | ~96 (±10) days | Biophysical Assay | [8] |

Table 2: Cellular Potency and Activity

| Parameter | Value | Cell Line | Assay Type | Source |

| IC50 (H3K27me3 Reduction) | 0.38 nM | HeLa | Global H3K27me3 Measurement | [1][8][9] |

| GI50 (Cell Proliferation) | 6 nM | KARPAS-422 | Cell Viability Assay | [1][9] |

| Tazemetostat IC50 (H3K27me3) | 19.5 nM | HeLa | Global H3K27me3 Measurement | [1] |

| Tazemetostat IC50 (Proliferation) | 322 nM | KARPAS-422 | Cell Viability Assay | [1] |

Visualizations: Pathways and Workflows

References

- 1. Comprehensive Target Engagement by the EZH2 Inhibitor this compound Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C28H36ClN3O5S | CID 155590998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound (CPI-0209) | EZH2 inhibitor | Probechem Biochemicals [probechem.com]

Application Notes and Protocols for Assessing Off-Target Effects of Tulmimetostat

For Researchers, Scientists, and Drug Development Professionals

Introduction